Methylglyoxal bis(guanylhydrazone)sulfate
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Overview
Description
Guanidine, 1,1’-[(methylethanediylidene)dinitrilo]di-, sulfate (1:1) (8CI) is a compound that belongs to the guanidine family. Guanidines are known for their strong basicity and are commonly used in various chemical and biological applications. This particular compound is a sulfate salt, which enhances its solubility in water and makes it suitable for various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of guanidine compounds typically involves the reaction of amines with carbodiimides or thioureas. One common method is the addition of amines to carbodiimides, which forms guanidines under mild conditions . Another approach involves the use of thioureas in conjunction with thiophilic metal salts or other activating agents . For the specific synthesis of guanidine, 1,1’-[(methylethanediylidene)dinitrilo]di-, sulfate (1:1), a sequential one-pot approach can be employed. This method involves the reaction of N-chlorophthalimide, isocyanides, and amines to form N-phthaloylguanidines, which are then converted to the desired guanidine compound .
Industrial Production Methods: Industrial production of guanidine compounds often relies on scalable and efficient synthetic routes. The use of commercially available guanylating reagents, such as di(imidazole-1-yl)methanimine, allows for the stepwise displacement of imidazole groups by amines, leading to the formation of guanidines . This method is advantageous due to its high yield and mild reaction conditions.
Chemical Reactions Analysis
Types of Reactions: Guanidine compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution. They are known for their strong nucleophilicity and can participate in nucleophilic substitution reactions. Additionally, guanidines can act as strong bases and are involved in deprotonation reactions .
Common Reagents and Conditions: Common reagents used in guanidine reactions include carbodiimides, thioureas, and isocyanides. Reaction conditions are typically mild, with reactions often carried out at room temperature or slightly elevated temperatures .
Major Products Formed: The major products formed from guanidine reactions depend on the specific reagents and conditions used. For example, the reaction of guanidines with carbodiimides typically yields substituted guanidines, while reactions with thioureas can produce various guanidine derivatives .
Scientific Research Applications
Guanidine, 1,1’-[(methylethanediylidene)dinitrilo]di-, sulfate (1:1) has a wide range of scientific research applications. In chemistry, it is used as a reagent and catalyst in various organic synthesis reactions . In biology, guanidine compounds are known for their role in protein denaturation and are used in the study of protein folding and stability . In medicine, guanidine derivatives have been explored for their potential therapeutic applications, including as treatments for muscle weakness and fatigue associated with myasthenic syndromes . Additionally, guanidine compounds are used in the polymer industry as catalysts for polymerization reactions .
Mechanism of Action
The mechanism of action of guanidine compounds involves their strong basicity and ability to form stable complexes with various molecular targets. Guanidines enhance the release of acetylcholine following a nerve impulse, which is particularly relevant in the treatment of muscle weakness and fatigue . They also slow the rates of depolarization and repolarization of muscle cell membranes, contributing to their therapeutic effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to guanidine, 1,1’-[(methylethanediylidene)dinitrilo]di-, sulfate (1:1) include other guanidine derivatives such as N,N’-disubstituted guanidines and guanylating agents like S-methylisothioureas . These compounds share similar chemical properties and reactivity patterns.
Uniqueness: What sets guanidine, 1,1’-[(methylethanediylidene)dinitrilo]di-, sulfate (1:1) apart is its sulfate salt form, which enhances its solubility and makes it more suitable for certain applications compared to other guanidine derivatives. Its unique structure also allows for specific interactions with molecular targets, making it valuable in both research and industrial applications .
Properties
CAS No. |
13922-04-8 |
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Molecular Formula |
C5H14N8O4S |
Molecular Weight |
282.28 g/mol |
IUPAC Name |
2-[(E)-[(1E)-1-(diaminomethylidenehydrazinylidene)propan-2-ylidene]amino]guanidine;sulfuric acid |
InChI |
InChI=1S/C5H12N8.H2O4S/c1-3(11-13-5(8)9)2-10-12-4(6)7;1-5(2,3)4/h2H,1H3,(H4,6,7,12)(H4,8,9,13);(H2,1,2,3,4)/b10-2+,11-3+; |
InChI Key |
QFMGTJJDGOIPAY-BCKSSGNJSA-N |
Isomeric SMILES |
C/C(=N\N=C(N)N)/C=N/N=C(N)N.OS(=O)(=O)O |
Canonical SMILES |
CC(=NN=C(N)N)C=NN=C(N)N.OS(=O)(=O)O |
Origin of Product |
United States |
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